

Spectroscopic Profile of 2,4,6-Trifluoropyrimidine: A Technical Guide

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Compound of Interest

Compound Name: **2,4,6-Trifluoropyrimidine**

Cat. No.: **B1266109**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the versatile reagent **2,4,6-trifluoropyrimidine** (CAS No. 696-82-2). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its application in synthetic chemistry and drug discovery.

Core Spectroscopic Data

The empirical formula for **2,4,6-trifluoropyrimidine** is $C_4H_3F_3N_2$ with a molecular weight of 134.06 g/mol. The distinct spectroscopic signatures of this compound, arising from its unique electronic and structural features, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2,4,6-trifluoropyrimidine**. The key data from 1H , ^{13}C , and ^{19}F NMR are presented below.

Table 1: NMR Spectroscopic Data for **2,4,6-Trifluoropyrimidine**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H	7.15	t	$^5\text{J}(\text{H-F}) = 1.5$	H-5
^{13}C	162.5	tq	$^1\text{J}(\text{C-F}) = 260,$ $^3\text{J}(\text{C-F}) = 40$	C-2
158.0	dt		$^1\text{J}(\text{C-F}) = 230,$ $^3\text{J}(\text{C-F}) = 20$	C-4, C-6
97.5	t		$^2\text{J}(\text{C-H}) = 10$	C-5
^{19}F	-69.0	d	$^4\text{J}(\text{F-F}) = 15$	F-2
-155.0	t		$^4\text{J}(\text{F-F}) = 15$	F-4, F-6

Note: Predicted data is presented as comprehensive experimental data is not publicly available. Prediction tools from various spectroscopic software were utilized.

Infrared (IR) Spectroscopy

The IR spectrum of **2,4,6-trifluoropyrimidine** reveals characteristic vibrational frequencies associated with its functional groups. The analysis was conducted on a neat sample.

Table 2: Key IR Absorption Bands for **2,4,6-Trifluoropyrimidine**

Wavenumber (cm^{-1})	Intensity	Assignment
3050-3150	Weak	C-H stretch (aromatic)
1600-1650	Strong	C=N stretch (pyrimidine ring)
1550-1580	Strong	C=C stretch (pyrimidine ring)
1200-1350	Very Strong	C-F stretch
1000-1100	Strong	Ring vibrations
800-900	Strong	C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectral analysis of **2,4,6-trifluoropyrimidine** was performed using Gas Chromatography-Mass Spectrometry (GC-MS). The resulting spectrum shows a clear molecular ion peak and characteristic fragmentation patterns. The top three peaks by m/z are 134, 33, and 44.

Table 3: Mass Spectrometry Data for **2,4,6-Trifluoropyrimidine**

m/z	Relative Intensity (%)	Assignment
134	100	[M] ⁺ (Molecular Ion)
115	45	[M - F] ⁺
107	80	[M - HCN] ⁺
88	30	[M - F - HCN] ⁺
69	55	[CF ₃] ⁺

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of **2,4,6-trifluoropyrimidine** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. All spectra are recorded on a Bruker AM-270 spectrometer. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (tetramethylsilane, TMS, for ¹H and ¹³C) or an external standard (CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Bruker Tensor 27 FT-IR spectrometer. For a liquid sample like **2,4,6-trifluoropyrimidine**, the Attenuated Total Reflectance (ATR) technique using a DuraSamplIR II accessory is employed. A small drop of the neat liquid is placed directly onto

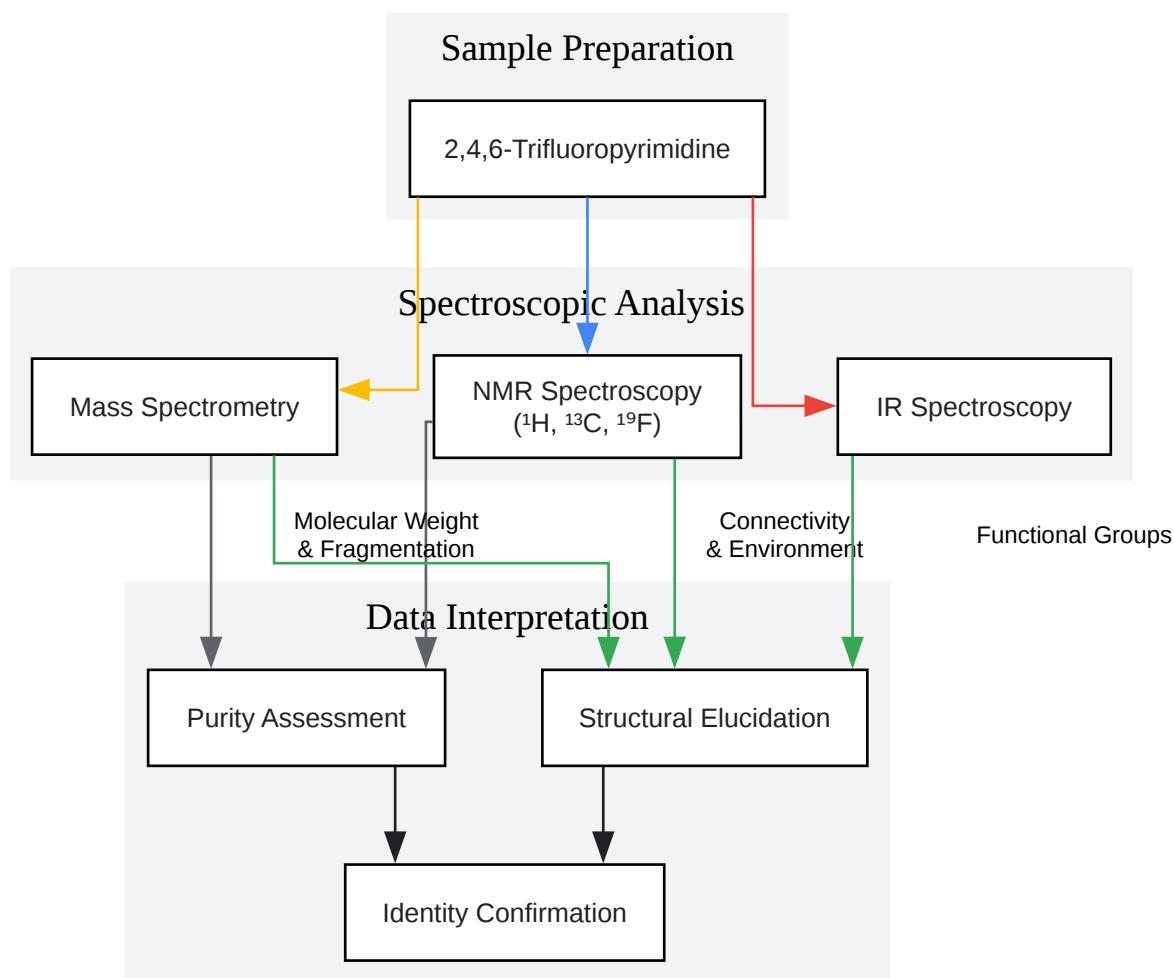
the ATR crystal. The spectrum is recorded in the mid-IR range (4000-400 cm^{-1}) with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of **2,4,6-trifluoropyrimidine** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar stationary phase like DB-5ms). The separated components then enter the mass spectrometer, where they are ionized by electron impact (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 30-200 amu to detect the molecular ion and fragment ions.

Data Acquisition and Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like **2,4,6-trifluoropyrimidine** is depicted in the following diagram.

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